molecular formula C15H14ClNO5S B4242383 N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide

N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide

Cat. No.: B4242383
M. Wt: 355.8 g/mol
InChI Key: FFKDVGNBPSLGNW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which contains two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 1,3-benzodioxole with chlorosulfonic acid to introduce the sulfonamide groupThe final step involves the chlorination of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzodioxoles.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar structural features but lacking the sulfonamide and ethoxy groups.

    5-Chloro-2-ethoxybenzenesulfonamide: Shares the sulfonamide and ethoxy groups but lacks the benzodioxole ring.

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-2-20-13-5-3-10(16)7-15(13)23(18,19)17-11-4-6-12-14(8-11)22-9-21-12/h3-8,17H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKDVGNBPSLGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide
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N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide
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N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide
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N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-5-chloro-2-ethoxybenzenesulfonamide

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